![molecular formula C13H18N2O B2886822 3-Methyl-1-(4-methylbenzyl)piperazin-2-one CAS No. 1094601-66-7](/img/structure/B2886822.png)
3-Methyl-1-(4-methylbenzyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-1-(4-methylbenzyl)piperazin-2-one” is an organic compound with the molecular formula C13H18N2O . It has a molecular weight of 218.29 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of hydrazonoyl chlorides and N-substituted piperazine . The synthesis process typically involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring containing two opposing nitrogen atoms . The structure also includes a methyl group and a benzyl group .
Physical And Chemical Properties Analysis
“this compound” is a viscous liquid . The compound should be stored at 4°C and protected from light .
Scientific Research Applications
Spectroscopic Investigations and Molecular Docking Studies
The compound 1-(4-Methylbenzyl) piperazine has been subjected to extensive spectroscopic analysis (FT-IR, FT-Raman, UV, NMR) and density functional theory (DFT) calculations to determine its molecular geometry, vibrational frequencies, and electronic properties. It exhibits significant non-linear optical (NLO) properties, indicating its potential in the field of photonics and optoelectronics. Furthermore, molecular docking studies have shown that this compound forms a stable complex with Bacillus cereus, suggesting potential antimicrobial activity against this pathogen (Subashini & Periandy, 2017).
Polymer Synthesis
Research into polyamides containing various bioactive molecules has led to the synthesis of polymers through reactions involving compounds like 1,6-diaminohexane, 1,2-diaminoethane, and piperazine. These polymers, which are soluble in DMSO and formic acid, and some even in water, have potential applications in biotechnology and material science due to their diverse solubility and molecular weight range (Hattori & Kinoshita, 1979).
Antimicrobial Agent Development
A series of 1,4-disubstituted 1,2,3-triazole derivatives, incorporating piperazine carboxamides, have demonstrated moderate to good antimicrobial activities against a range of Gram-positive, Gram-negative bacterial strains, and fungal strains. This highlights the potential of 3-Methyl-1-(4-methylbenzyl)piperazin-2-one derivatives in the development of new antimicrobial agents (Jadhav et al., 2017).
Bioactive Mannich Bases Synthesis
Mannich bases derived from piperazine and various substitutions have shown promising cytotoxic, anticancer, and enzyme inhibitory activities. This suggests the compound’s derivatives could serve as leads for the development of new pharmaceutical agents targeting specific biological pathways or diseases (Gul et al., 2019).
Molecular Structure and Interaction Studies
Studies on the molecular structures and intermolecular interactions of piperazine derivatives have provided insights into their potential applications in material science and drug design. Understanding the hydrogen bonding and molecular conformations of these compounds can lead to the development of materials with desired physical and chemical properties (Mahesha et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-methyl-1-[(4-methylphenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-3-5-12(6-4-10)9-15-8-7-14-11(2)13(15)16/h3-6,11,14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEPVMUSZMGPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.